molecular formula C13H8ClF3N2S B2488087 1-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea CAS No. 298215-83-5

1-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea

Cat. No.: B2488087
CAS No.: 298215-83-5
M. Wt: 316.73
InChI Key: SDNIRXJLXKGCFE-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea is a synthetic organic compound characterized by the presence of both chloro and fluoro substituents on its phenyl rings, as well as a thiourea functional group

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 2,4-difluorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)-3-phenylthiourea
  • 1-(2,4-Difluorophenyl)-3-phenylthiourea
  • 1-(3-Chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)thiourea

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea is unique due to the presence of both chloro and fluoro substituents on its phenyl rings, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2S/c14-9-6-8(2-3-10(9)16)18-13(20)19-12-4-1-7(15)5-11(12)17/h1-6H,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNIRXJLXKGCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC2=C(C=C(C=C2)F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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